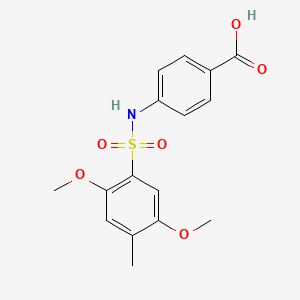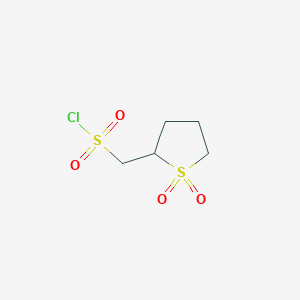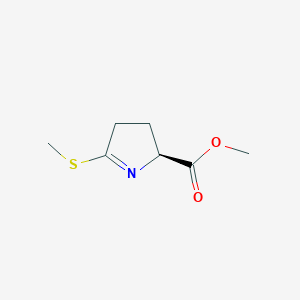![molecular formula C13H14BrF2N5O B2465140 5-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]méthyl}pyrimidin-2-amine CAS No. 2034536-59-7](/img/structure/B2465140.png)
5-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]méthyl}pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine is an intricate chemical compound with a unique molecular structure. Known for its substantial potential in scientific research, it piques interest across various disciplines, particularly in medicinal and industrial chemistry.
Applications De Recherche Scientifique
5-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine finds its use in several research fields:
Chemistry: : In synthetic chemistry, it's utilized as a building block for creating more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: : In biological research, it serves as a probe for studying enzyme activity and protein interactions, thanks to its ability to bind selectively to specific biological targets.
Medicine: : Medically, the compound has potential as a lead compound for developing new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is crucial.
Industry: : Industrially, it may be used in the development of new materials with unique properties, such as polymers or catalysts, owing to its stable yet reactive nature.
Méthodes De Préparation
The synthesis of 5-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine typically involves several complex steps.
Synthetic Routes: : The compound is synthesized through a series of nucleophilic substitution and cyclization reactions. The process often begins with the bromination of a pyrimidin-2-amine precursor, followed by the introduction of an oxadiazole moiety through cyclization. The addition of a difluorocyclohexyl group is the final step, which requires meticulous control of reaction conditions to ensure specificity and yield.
Reaction Conditions: : These reactions are conducted under anhydrous conditions, often using solvents like tetrahydrofuran or dimethyl sulfoxide, and catalysts such as palladium or copper to facilitate bond formation and rearrangement.
Industrial Production Methods: : On an industrial scale, the synthesis might involve continuous flow processes for increased efficiency and reproducibility. High-pressure reactors and automated systems can be employed to handle the delicate nature of the reactions and ensure consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: : The compound undergoes various reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions and degradation of the compound.
Major Products Formed: : The products formed from these reactions are typically derivatives of the original compound, with modifications at specific sites such as the bromine atom or the difluorocyclohexyl group
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets and Pathways Involved: : It is known to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. This inhibition can lead to a cascade of biochemical changes within the cell, affecting processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Comparing 5-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine with similar compounds highlights its uniqueness:
Similar Compounds: : Compounds such as 5-bromo-N-{[3-(cyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine and 5-bromo-N-{[3-(4,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine share structural similarities but differ in the substituents attached to the oxadiazole ring.
Uniqueness: : The presence of the difluorocyclohexyl group imparts distinct physicochemical properties, such as enhanced stability and unique binding affinities, making it particularly valuable in certain applications where other similar compounds might not suffice.
There you go: a thorough look at the complex world of 5-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine! Curious to learn more about any specific aspect?
Propriétés
IUPAC Name |
5-bromo-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrF2N5O/c14-9-5-17-12(18-6-9)19-7-10-20-11(21-22-10)8-1-3-13(15,16)4-2-8/h5-6,8H,1-4,7H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGNOVUPDFWQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC3=NC=C(C=N3)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrF2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol](/img/structure/B2465058.png)

![N-(4-ethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2465061.png)




![3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide](/img/structure/B2465072.png)
![5-oxo-1-phenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2465074.png)

![1-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(propan-2-yl)urea](/img/structure/B2465076.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2465077.png)
![N-(2,5-dimethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2465078.png)

